molecular formula C2H3F3O3S B121399 Methyl-d3 triflate CAS No. 73900-07-9

Methyl-d3 triflate

Cat. No.: B121399
CAS No.: 73900-07-9
M. Wt: 167.12 g/mol
InChI Key: OIRDBPQYVWXNSJ-FIBGUPNXSA-N
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Description

Methyl-d3 triflate, also known as methyl-d3 trifluoromethane sulfonate, is a deuterated analog of methyl triflate. It is a powerful methylating agent used in various chemical reactions. The compound has the molecular formula CF3SO3CD3 and a molecular weight of 167.12 g/mol . It is a colorless liquid that is highly reactive and finds extensive use in organic synthesis.

Mechanism of Action

Target of Action

Methyl-d3 triflate, also known as Methyl-d3 trifluoromethane sulfonate, is a methylating reagent used in synthetic preparations of organic compounds . Its primary targets are organic compounds that require methylation, including diverse compounds such as proteins, nucleic acids, and carbohydrates .

Mode of Action

The mechanism of action of this compound involves the substitution of a hydrogen atom with a deuterium atom within the target compound . This labeling process leaves the chemical and physical properties of the compound largely unaffected, but it results in an increase of three atomic mass units . This subtle alteration allows for effective detection and quantification of the labeled compound via mass spectrometry, facilitating valuable insights in scientific research .

Result of Action

The primary result of this compound’s action is the methylation of target compounds, which can facilitate their detection and quantification via mass spectrometry . This can provide valuable insights in scientific research, particularly in the study of the target compounds’ roles and functions in various biological processes.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability Furthermore, its reactivity may be influenced by the pH and the presence of other chemicals in the reaction environment.

Biochemical Analysis

Biochemical Properties

Methyl-d3 triflate is a powerful methylating agent that can alkylate many functional groups which are very poor nucleophiles such as aldehydes, amides, and nitriles . It does not methylate benzene or the bulky 2,6-di-tert-butylpyridine . Its ability to methylate N-heterocycles is exploited in certain deprotection schemes .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a methylating agent. It can donate a methyl group to various biomolecules, potentially influencing their function. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that upon contact with water, this compound loses its methyl group, forming triflic acid and methanol . This suggests that its stability and long-term effects on cellular function may be influenced by the presence of water and other environmental factors.

Preparation Methods

Methyl-d3 triflate can be synthesized through the reaction of triflic acid with dimethyl sulfate. The reaction proceeds as follows :

CF3SO2OH+(CH3O)2SO2CF3SO2OCH3+CH3OSO2OHCF3SO2OH + (CH3O)2SO2 → CF3SO2OCH3 + CH3OSO2OH CF3SO2OH+(CH3O)2SO2→CF3SO2OCH3+CH3OSO2OH

In this reaction, triflic acid reacts with dimethyl sulfate to produce methyl triflate and methyl sulfate. The deuterated version, this compound, can be prepared similarly by using deuterated dimethyl sulfate.

Chemical Reactions Analysis

Methyl-d3 triflate is known for its strong methylating properties. It undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium enolates and various nucleophiles. The major products formed depend on the specific nucleophile involved in the reaction.

Scientific Research Applications

Comparison with Similar Compounds

Methyl-d3 triflate is closely related to other triflate compounds, such as methyl triflate and ethyl triflate. Here are some comparisons:

This compound’s uniqueness lies in its deuterated form, which makes it particularly valuable for labeling and tracing studies in various scientific fields.

Properties

IUPAC Name

trideuteriomethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDBPQYVWXNSJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583675
Record name (~2~H_3_)Methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73900-07-9
Record name (~2~H_3_)Methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73900-07-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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